molecular formula C14H14ClF3N4S B2748159 2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 339010-65-0

2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2748159
CAS No.: 339010-65-0
M. Wt: 362.8
InChI Key: UTQPTSCBCSUSGA-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at positions 3 and 5 with chlorine and trifluoromethyl groups, respectively. A 4-methyl-4H-1,2,4-triazole ring is tethered to the pyridine via an ethyl linker. The triazole ring is further functionalized with an allylsulfanyl group at position 3.

Properties

IUPAC Name

3-chloro-2-[1-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4S/c1-4-5-23-13-21-20-12(22(13)3)8(2)11-10(15)6-9(7-19-11)14(16,17)18/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQPTSCBCSUSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will explore the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C14H18ClF3N4SC_{14}H_{18}ClF_3N_4S, with a molecular weight of approximately 350.83 g/mol. The structure features a triazole ring, an allylsulfanyl group, and a trifluoromethyl pyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈ClF₃N₄S
Molecular Weight350.83 g/mol
CAS Number338954-00-0

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to the target compound possess activity against various bacterial strains and fungi. For instance, related triazole compounds have shown effectiveness against Candida albicans and Staphylococcus aureus, suggesting that the presence of the triazole ring is crucial for antimicrobial efficacy .

Anticancer Properties

Preliminary studies have suggested that the compound may exhibit anticancer properties. Similar triazole derivatives have been synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related study reported IC50 values indicating significant cytotoxicity in these cell lines, with some compounds inducing apoptosis and cell cycle arrest . The dual targeting of pathways involved in cancer progression could be a promising area for further investigation.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in disease processes. Triazoles are known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and those participating in cellular signaling pathways. The specific interactions of this compound with target proteins remain to be elucidated through further molecular docking studies and enzyme inhibition assays.

Synthesis and Testing

A recent study focused on synthesizing new bioactive indolyl-triazole hybrids demonstrated that modifications to the triazole structure could enhance biological activity. The synthesized compounds underwent rigorous testing for cytotoxicity using MTT assays, which revealed promising results for certain derivatives against cancer cell lines .

In Vivo Studies

In vivo studies are crucial for validating the potential therapeutic effects observed in vitro. One study involving animal models showed that triazole derivatives could effectively reduce tumor size when administered at specific dosages. These findings underscore the importance of further exploring the pharmacokinetics and bioavailability of this compound in future research.

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity :
    • Triazole derivatives are widely recognized for their antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against fungal infections. Research indicates that similar compounds exhibit strong activity against pathogens such as Candida species and Aspergillus species .
  • Antimicrobial Properties :
    • The compound may also exhibit broad-spectrum antimicrobial activity. Studies have shown that triazole-based compounds can inhibit the growth of various bacteria, making them candidates for developing new antibiotics .
  • Cancer Research :
    • Some derivatives of triazoles have been investigated for their anticancer properties. The ability of this compound to interact with biological targets could provide a basis for further research into its potential as an anticancer agent .

Agricultural Applications

  • Fungicides :
    • The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Triazole fungicides are commonly used to protect crops from fungal diseases, enhancing yield and quality .
  • Plant Growth Regulators :
    • Research into similar compounds suggests that they can act as plant growth regulators, promoting growth and resistance to environmental stressors . This application could be vital in improving crop resilience.

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of triazole compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the development of advanced materials with tailored functionalities .
  • Nanotechnology :
    • Triazole derivatives have been utilized in the synthesis of nanoparticles for drug delivery systems. Their ability to form stable complexes with drugs can improve bioavailability and targeted delivery .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole compounds against Candida albicans. The results indicated that compounds similar to 2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine displayed significant inhibition zones compared to control groups, suggesting promising antifungal potential.

Case Study 2: Agricultural Application

In field trials, a formulation containing triazole derivatives was tested on wheat crops affected by Fusarium species. The treated crops showed a marked reduction in disease incidence and improved yield compared to untreated controls, highlighting the effectiveness of triazole-based fungicides in agriculture.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

Key structural analogs include 4-(5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (Compound A, from ). Below is a comparative analysis:

Property Target Compound Compound A
Pyridine Substitution 3-chloro, 5-trifluoromethyl Unsubstituted (position 4)
Triazole Substituents Allylsulfanyl at position 5 [2-(2-Chlorophenoxy)ethyl]sulfanyl at position 5
Linker Ethyl group between pyridine and triazole Ethyl group integrated into the sulfanyl substituent
Molecular Formula Estimated: C₁₃H₁₃ClF₃N₄S (MW ≈ 349.52 g/mol) C₁₇H₁₆ClN₄OS (MW ≈ 359.52 g/mol)
Key Functional Groups Trifluoromethyl, allylsulfanyl, chloro Chlorophenoxy, ethylsulfanyl

Hypothesized Physicochemical Properties

  • Solubility: Compound A’s polar chlorophenoxy moiety may enhance aqueous solubility relative to the target compound’s trifluoromethyl group.
  • Steric Effects: The allylsulfanyl group in the target compound is less bulky than Compound A’s phenoxy-ethyl chain, possibly reducing steric hindrance in target binding.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:
  • Alkylation : Reacting 5-mercapto-4-methyl-4H-1,2,4-triazole with allyl bromide under basic conditions (e.g., NaOH in methanol) to introduce the allylsulfanyl group .
  • Coupling : Attaching the triazole moiety to the pyridine backbone via nucleophilic substitution or transition metal-catalyzed cross-coupling. Optimize temperature (80–100°C) and solvent (DMF or acetonitrile) to enhance selectivity .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., allylsulfanyl protons at δ 5.2–5.8 ppm, trifluoromethyl as a singlet in 19F^{19}F-NMR) .
  • X-ray Crystallography : Resolve ambiguous regions (e.g., triazole-pyridine linkage) by growing single crystals in ethanol at 4°C .
  • HRMS : Confirm molecular weight with <2 ppm error using electrospray ionization (ESI+) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with known interactions with triazole-pyridine hybrids (e.g., cytochrome P450, kinases) .
  • Assays :
  • In vitro : Use fluorescence-based assays (e.g., ATPase activity inhibition) at concentrations 1–100 µM.
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay .
  • Controls : Include structurally similar analogs to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to identify conformational flexibility (e.g., allyl group rotation) .
  • DFT Calculations : Simulate 1H^1H-NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to compare with experimental data .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace carbon environments in complex splitting patterns .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., trifluoromethyl group in hydrophobic pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., hydrogen bonding with triazole N-atoms) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs using AMBER .

Q. How can synthetic byproducts or degradation products be characterized?

  • Methodological Answer :
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of allylsulfanyl group, m/z 105).
  • Stability Studies : Expose the compound to stress conditions (heat, light, pH 2–9) and monitor degradation via UPLC-PDA .
  • Mechanistic Probes : Use 18O^{18}O-labeling in hydrolysis experiments to trace oxygen incorporation in degradation products .

Q. What strategies optimize selectivity in biological assays (e.g., reducing off-target effects)?

  • Methodological Answer :
  • SAR Libraries : Synthesize derivatives with modified substituents (e.g., replacing allylsulfanyl with propylsulfanyl) and test against related targets .
  • Proteome Profiling : Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes) to map off-target interactions .
  • Co-crystallization : Solve structures of compound-target complexes to guide rational design (e.g., optimizing steric bulk near the chloro group) .

Application-Oriented Research Questions

Q. How can this compound be integrated into materials science research?

  • Methodological Answer :
  • Coordination Polymers : Test metal-binding capacity (e.g., with Cu(II) or Fe(III)) via UV-Vis titration. Monitor shifts in λmax upon complexation .
  • Liquid Crystals : Mix with mesogens (e.g., 4-cyano-4'-pentylbiphenyl) and characterize phase transitions via polarized optical microscopy (POM) .

Q. What methodologies assess environmental impact during large-scale synthesis?

  • Methodological Answer :
  • Waste Analysis : Quantify halogenated byproducts via ion chromatography (e.g., chloride release during alkylation steps) .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize solvent recovery (e.g., switch from DMF to cyclopentyl methyl ether) .

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